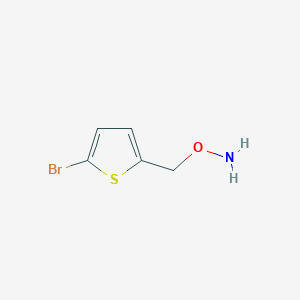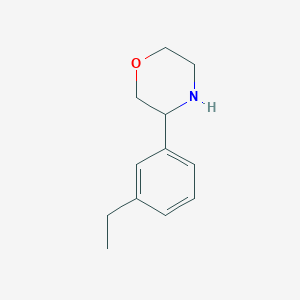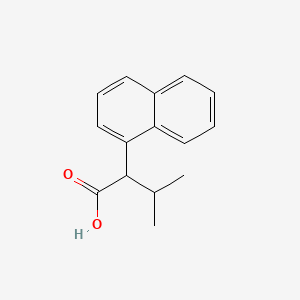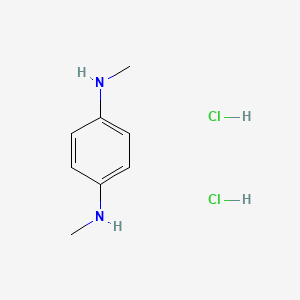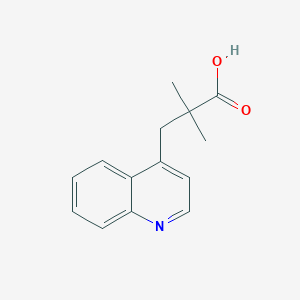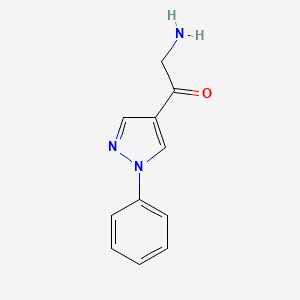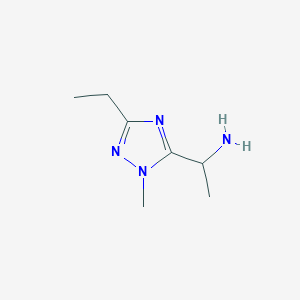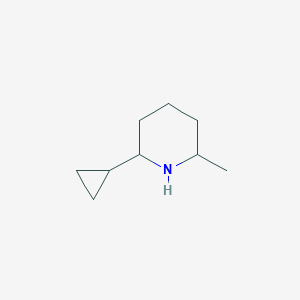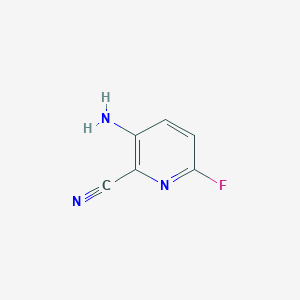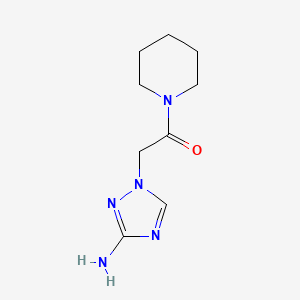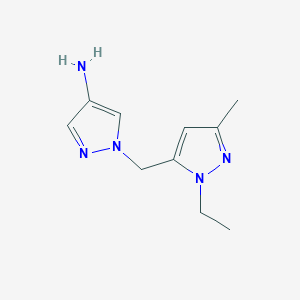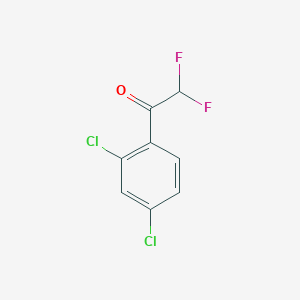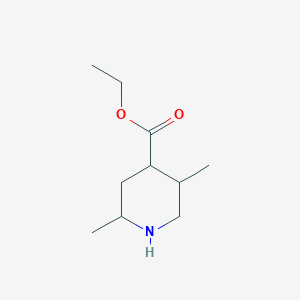
4-methoxy-2-phenyl-N-propylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-phenyl-N-propylbutan-1-amine is an organic compound with the molecular formula C14H23NO It is a secondary amine that features a methoxy group, a phenyl group, and a propyl chain attached to a butan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-phenyl-N-propylbutan-1-amine can be achieved through several methods. One common approach involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selective and do not affect reducible substituents such as nitro and chloride groups during the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction methods. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Methoxy-2-phenyl-N-propylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the aromatic ring or the amine group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines and aromatic compounds.
科学的研究の応用
4-Methoxy-2-phenyl-N-propylbutan-1-amine has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It is a constituent of many pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The specific mechanism of action for 4-methoxy-2-phenyl-N-propylbutan-1-amine is not well-documented. as a secondary amine, it likely interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
Uniqueness
4-Methoxy-2-phenyl-N-propylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenyl groups, along with the propyl chain, provide a versatile framework for further chemical modifications and applications.
特性
分子式 |
C14H23NO |
|---|---|
分子量 |
221.34 g/mol |
IUPAC名 |
4-methoxy-2-phenyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-3-10-15-12-14(9-11-16-2)13-7-5-4-6-8-13/h4-8,14-15H,3,9-12H2,1-2H3 |
InChIキー |
KFBIJCZFIMERLW-UHFFFAOYSA-N |
正規SMILES |
CCCNCC(CCOC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


